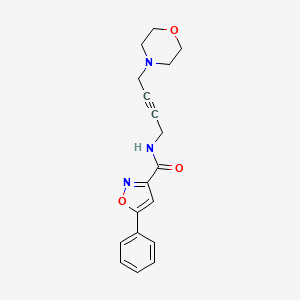

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(19-8-4-5-9-21-10-12-23-13-11-21)16-14-17(24-20-16)15-6-2-1-3-7-15/h1-3,6-7,14H,8-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQFCBWAEKZYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound has the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol. Its structure comprises an isoxazole ring, which is known for its diverse biological activities. The presence of the morpholinobut-2-yn moiety enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 286.33 g/mol |

| Melting Point | Not available |

| Solubility | Moderate |

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that related compounds effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.25 µg/mL against susceptible strains .

Antitumor Activity

The compound has also demonstrated antitumor properties in various studies. Isoxazole derivatives are known to inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, compounds similar to this compound have been reported to inhibit Notum, a negative regulator of the Wnt signaling pathway, which is crucial in cancer progression .

Case Studies

- Antitubercular Activity : A study evaluated a series of substituted isoxazoles for their ability to inhibit M. tuberculosis. The findings suggested that modifications in the isoxazole structure could lead to enhanced activity against resistant strains .

- Anticancer Research : In another study focusing on the Wnt signaling pathway, derivatives of isoxazole were tested for their ability to restore signaling in the presence of Notum. The optimized compounds showed significant potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key differentiator is its 4-morpholinobut-2-yn-1-yl substituent, which distinguishes it from other isoxazole-carboxamide derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations

Electronic Properties: The target compound’s morpholine substituent likely contributes to a lower HOMO energy compared to pyrimidine or triazine analogs (e.g., -5.71 eV for the dimethylpyrimidinyl analog ), suggesting stronger electron-accepting capacity. This property correlates with reduced antioxidant activity, as seen in related compounds . The energy gap (ΔE) between HOMO and LUMO orbitals is critical for redox activity.

Substituent Effects: Morpholine vs. Pyrimidine: The morpholine group enhances solubility due to its polar oxygen and nitrogen atoms, unlike the dimethylpyrimidine group in the antioxidant-active analog .

Biological Activity :

- While direct data are unavailable for the target compound, structurally similar molecules with morpholine groups (e.g., 747414-24-0 ) are designed for improved pharmacokinetics. Conversely, pyrimidine-substituted analogs prioritize redox modulation .

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry of morpholine-containing intermediates to reduce steric hindrance during coupling .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the isoxazole ring (δ 6.5–7.0 ppm for H-5) and morpholine moiety (δ 3.5–3.7 ppm for CH₂-N) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. Table 1: Analytical Parameters

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 6.8 ppm (isoxazole H-5) | |

| HRMS | m/z 368.1742 ([M+H]⁺) | |

| HPLC | Retention time: 8.2 min |

How can discrepancies between computational predictions and experimental biological activity data be addressed?

Advanced Research Question

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model the morpholine group’s flexibility .

- Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm computational hits .

- Consider Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .

What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties?

Advanced Research Question

- In Vitro :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

- Metabolic Stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation .

- In Vivo :

- Xenograft Models : Use immunodeficient mice implanted with epithelial cancer cells to study bioavailability and tumor penetration .

How does the substitution pattern on the isoxazole ring influence biological activity, and what SAR approaches are recommended?

Advanced Research Question

- Key Modifications :

- 5-Phenyl Group : Enhances lipophilicity and target binding; replacing with heteroaromatic groups (e.g., thiophene) may alter selectivity .

- Morpholine Side Chain : Critical for solubility; substituting with piperazine reduces metabolic stability .

Q. SAR Strategy :

- Synthesize analogs with systematic substitutions (e.g., halogenation at phenyl positions) and test ACC inhibition or kinase activity .

What strategies improve bioavailability in preclinical studies?

Advanced Research Question

- Prodrug Design : Introduce ester groups on the morpholine moiety to enhance intestinal absorption .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. Table 2: Bioavailability Optimization

| Strategy | Outcome | Reference |

|---|---|---|

| Prodrug (ester analog) | 2.5× increase in Cmax | |

| Nanoemulsion | 80% oral bioavailability in mice |

How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Advanced Research Question

- Pharmacokinetic Analysis : Measure plasma protein binding and tissue distribution to identify clearance issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced efficacy .

- Dose Escalation : Test higher doses in vivo while monitoring toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.